5-Fluoro-1H-indazole-6-boronic acid
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Overview
Description
5-Fluoro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. The presence of both fluorine and boronic acid groups in its structure makes it a valuable compound in organic synthesis and medicinal chemistry. The boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It’s known that indazole derivatives show different biological activities . For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Indazole derivatives are known to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
Boronic acids and their esters, such as pinacol boronic esters, are known to be stable and readily prepared, making them valuable building blocks in organic synthesis .
Result of Action
Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The success of suzuki–miyaura coupling, a common reaction involving organoboron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Fluoro-1H-indazole-6-boronic acid are largely derived from its boronic ester group. Boronic esters are known to interact with various enzymes and proteins, particularly those involved in carbon-carbon bond forming reactions . The nature of these interactions is typically covalent and reversible, allowing the boronic ester to participate in various biochemical reactions .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the exact nature of the boronic ester and the cellular context .
Molecular Mechanism
The molecular mechanism of action of this compound involves its boronic ester group. This group can form covalent bonds with biomolecules, leading to changes in enzyme activity or gene expression . The exact mechanism would depend on the specific biomolecule that the boronic ester interacts with .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and do not degrade rapidly . Long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the cells being studied .
Metabolic Pathways
Boronic esters are known to participate in various metabolic reactions, including those involving enzymes and cofactors . The specific metabolic pathways would depend on the exact nature of the boronic ester and the biological context .
Transport and Distribution
Boronic esters are generally soluble in polar solvents, which could influence their distribution within cells .
Subcellular Localization
The localization of boronic esters within cells would likely depend on their specific chemical properties and the nature of the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-indazole-6-boronic acid typically involves the introduction of the boronic acid group into the indazole ring. One common method is the borylation of 5-Fluoro-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-indazole-6-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted indazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-1H-indazole-6-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to create biologically active molecules for studying enzyme inhibition and receptor binding.
Medicine: It is a valuable intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Industry: The compound is used in the development of new materials, such as polymers and advanced coatings.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
1H-Indazole-6-boronic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Bromo-1H-indazole-6-boronic acid: Contains a bromine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
5-Fluoro-1H-indazole-6-boronic acid is unique due to the presence of both fluorine and boronic acid groups. This combination enhances its reactivity in cross-coupling reactions and its potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(5-fluoro-1H-indazol-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXQAWSJNFDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)C=NN2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253911-22-6 |
Source
|
Record name | 5-Fluoro-1H-indazole-6-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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